IKKβ Inhibitory Activity: Target Compound vs. Regioisomeric Non-Disclosure
Derivatives of 4-hydroxy-2-methylbenzonitrile have been reported as IKKβ inhibitors with an IC50 of 19.9–20 nM in a human IKKβ enzymatic assay using GST-IκBα substrate, as curated in BindingDB and ChEMBL . In contrast, a comprehensive patent search for the positional isomers 4-hydroxy-3-methylbenzonitrile (CAS 15777-70-5) and 2-hydroxy-4-methylbenzonitrile (CAS 18495-14-2) in the context of IKKβ inhibition returns no direct quantitative activity data, suggesting that the specific 4-hydroxy-2-methyl substitution is crucial for binding to the IKKβ active site .
| Evidence Dimension | IKKβ inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 19.9–20 nM (derivatives incorporating 4-hydroxy-2-methylbenzonitrile scaffold) |
| Comparator Or Baseline | 4-Hydroxy-3-methylbenzonitrile and 2-hydroxy-4-methylbenzonitrile: No publicly reported IKKβ IC50 data found |
| Quantified Difference | Target compound scaffold yields low nanomolar IKKβ inhibitors; comparator isomers lack any reported IKKβ activity data |
| Conditions | Human IKKβ enzymatic assay; GST-IκBα substrate; data curated by ChEMBL / BindingDB |
Why This Matters
For medicinal chemistry programs targeting IKKβ/NF-κB, the documented inhibitory scaffold activity of the 4-hydroxy-2-methyl isomer provides a validated starting point that is absent for the other positional isomers, directly impacting hit-to-lead decisions and IP strategy.
- [1] BindingDB. BDBM50418166 (CHEMBL1761513). Affinity Data: IC50 19.9 nM for IKK-beta. Assay: Inhibition of IKK-beta. View Source
- [2] BindingDB. BDBM50418166 (CHEMBL1761513). Affinity Data: IC50 20 nM for human IKKbeta using GST-IkappaBalpha substrate. View Source
